Moxidectin

Descripción general

Descripción

Moxidectin is a potent, broad-spectrum endectocide, which means it is effective against both internal and external parasites. It belongs to the milbemycin class of macrocyclic lactones and is a semi-synthetic derivative of nemadectin. This compound is used in veterinary medicine to treat parasitic infections in animals such as cattle, sheep, horses, and dogs. It has also been approved for human use to treat onchocerciasis (river blindness) caused by the parasitic worm Onchocerca volvulus .

Métodos De Preparación

Moxidectin is synthesized through a combination of fermentation and chemical synthesis. The fermentation process involves the use of the bacterium Streptomyces cyaneogriseus, which produces nemadectin. This compound is then chemically modified to produce this compound. The key modifications include the addition of a methoxime group at carbon 23 and an unsaturated side chain at carbon 25 .

Análisis De Reacciones Químicas

Moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include 2-epi and ∆2,3 isomers, which are impurities that can be formed during the synthesis process .

Aplicaciones Científicas De Investigación

Moxidectin is a macrocyclic lactone anthelmintic drug used in both humans and veterinary medicine . It is known for its broad spectrum of activity against various parasites, a good safety profile, large volume of distribution, and a long elimination half-life .

Scientific Research Applications

Onchocerciasis (River Blindness): this compound has been evaluated as a safe option for mass treatment to reduce parasite transmission faster than ivermectin. It could be particularly valuable in post-conflict countries in Africa where community-directed treatment with ivermectin (CDTI) has not yet been implemented or only recently . Clinical development of this compound for onchocerciasis has included pre-clinical pharmacology and toxicology studies, Phase 1 studies in healthy volunteers, a Phase 2 study in humans infected with O. volvulus in Ghana, and a Phase 3 study in Liberia, Democratic Republic of the Congo, and Ghana .

Strongyloides stercoralis Infections: Studies have shown that this compound, in doses of 4-12 mg, has promising tolerability and efficacy in treating S. stercoralis infections in adults . In a study, 2 mg of this compound had a predicted cure rate of 75%, compared to 14% for placebo. Higher doses showed increased cure rates, leveling off at 88% for doses of 10 mg and 8 mg .

Scabies: this compound is a potential therapeutic approach for scabies. Studies show that a single oral dose of this compound was more effective than two consecutive doses of ivermectin, which supports this compound as a potential therapeutic approach for scabies .

Lymphatic Filariasis: this compound combination treatments for lymphatic filariasis (LF) were found to be safe and well-tolerated .

Antimalarial Activity: this compound can target apicomplexan importin α and limit the growth of malarial parasites . It exhibits similar inhibitory activity to ivermectin, disrupting the conformation of IMPα and inhibiting key protein–protein interactions, which is likely the basis of its antimalarial activity .

Veterinary Medicine: this compound is commonly used to treat intestinal nematodes and external parasites like lice in veterinary medicine . It is also effective against heartworm microfilariae (Dirofilaria immitis) in dogs and provides residual activity against intestinal parasites such as Haemonchus contortus in sheep .

Pharmacokinetic Research: this compound is suitable as an in vivo internal standard for pharmacokinetic research using tissue cages, plasma sampling, and ultrafiltration probes .

Research Findings

Case Studies

- This compound Toxicity in Mice: A study showed that topically applied this compound at a standard dose accumulates in the central nervous system (CNS), causing toxicosis in both senescence-accelerated prone (SAMP8) and resistant (SAMR1) mice. Within 24 hours of application of 0.015 mg this compound, all mice were found either dead or severely moribund, showing clinical signs like ataxia and tremors .

- Ivermectin Oral Formulations in Lambs: A study assessed three different ivermectin oral formulations in lambs infected with multiple resistant gastrointestinal nematodes. The results indicated equivalent efficacy among the formulations but showed a therapeutic failure to control Haemonchus spp. and Teladorsagia circumcincta, which correlates with a high degree of nematode resistance to ivermectin .

Mecanismo De Acción

Moxidectin exerts its effects by selectively binding to the glutamate-gated chloride ion channels and gamma-aminobutyric acid (GABA) receptors in parasites. This binding increases the permeability of the parasite’s cell membranes to chloride ions, leading to paralysis and death of the parasite. This compound has a higher affinity for these channels in parasites than in mammals, making it safe for use in animals and humans .

Comparación Con Compuestos Similares

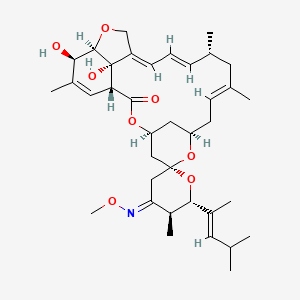

Moxidectin is similar to other macrocyclic lactones such as ivermectin, abamectin, doramectin, and milbemycin oxime. it has several unique features that set it apart. For example, this compound has a methoxime group at carbon 23 and an unsaturated side chain at carbon 25, which are not present in ivermectin. These structural differences result in higher lipophilicity and a longer residence time in the body, making this compound more effective against certain parasites, including those resistant to ivermectin .

This compound’s unique properties and broad-spectrum efficacy make it a valuable compound in both veterinary and human medicine. Its ability to target a wide range of parasites and its effectiveness in treating resistant strains highlight its importance in the ongoing fight against parasitic infections.

Propiedades

Key on ui mechanism of action |

Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite. |

|---|---|

Número CAS |

113507-06-5 |

Fórmula molecular |

C37H53NO8 |

Peso molecular |

639.8 g/mol |

Nombre IUPAC |

(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11?,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1 |

Clave InChI |

YZBLFMPOMVTDJY-AMFIFCOJSA-N |

SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

SMILES isomérico |

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C |

SMILES canónico |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

Apariencia |

White to off-white solid powder |

Punto de ebullición |

When found in oily form it is expected to boil at 160 ºC |

melting_point |

145-154 ºC |

Key on ui other cas no. |

113507-06-5 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.